molecular formula C15H21N3O5S B1420952 4-({[1-(Ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoic acid CAS No. 1240529-19-4

4-({[1-(Ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoic acid

Cat. No.: B1420952
CAS No.: 1240529-19-4
M. Wt: 355.4 g/mol
InChI Key: LTMAGKLLWOQORP-UHFFFAOYSA-N
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Description

4-({[1-(Ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoic acid is a useful research compound. Its molecular formula is C15H21N3O5S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[(1-ethylsulfonylpiperidin-4-yl)carbamoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S/c1-2-24(22,23)18-9-7-13(8-10-18)17-15(21)16-12-5-3-11(4-6-12)14(19)20/h3-6,13H,2,7-10H2,1H3,(H,19,20)(H2,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMAGKLLWOQORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801152113
Record name 4-[[[[1-(Ethylsulfonyl)-4-piperidinyl]amino]carbonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240529-19-4
Record name 4-[[[[1-(Ethylsulfonyl)-4-piperidinyl]amino]carbonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240529-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[[[1-(Ethylsulfonyl)-4-piperidinyl]amino]carbonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-({[1-(Ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoic acid, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structure that combines a piperidine moiety with a benzoic acid derivative, which contributes to its potential therapeutic applications.

  • Molecular Formula : C15H21N3O5S
  • Molecular Weight : 355.4 g/mol
  • CAS Number : 1240529-19-4

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research has indicated that compounds with similar structural features exhibit moderate to strong antibacterial properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve the inhibition of bacterial enzyme systems, which are crucial for their survival.

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease.

  • AChE Inhibition : Compounds in the same class have demonstrated significant AChE inhibitory activity, which is relevant for conditions like Alzheimer's disease .
  • Urease Inhibition : Urease inhibitors are valuable in treating infections caused by urease-producing bacteria. Specific derivatives have shown IC50 values ranging from 1.13 µM to 6.28 µM, indicating strong inhibitory potential compared to reference standards .

3. Anti-inflammatory Properties

Similar compounds have been studied for their anti-inflammatory effects, particularly through the modulation of inflammatory pathways mediated by receptors such as P2Y14R. This receptor plays a role in neutrophil motility and inflammatory responses . The inhibition of this receptor by sulfonamide derivatives may provide therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:

StudyFindings
Wani et al. (2017)Identified multiple sulfonamide derivatives with varying degrees of antibacterial and enzyme inhibitory activities; some exhibited strong AChE inhibition .
Kumar et al. (2009)Investigated the anticancer potential of piperidine derivatives, highlighting their role in cancer chemotherapy .
Aziz-ur-Rehman et al. (2011)Discussed the broad pharmacological applications of sulfamoyl functionalities, including hypoglycemic and diuretic actions .

The biological activity of this compound can be attributed to:

  • Structural Interactions : The piperidine ring and sulfonamide group facilitate interactions with target enzymes and receptors.
  • Inhibition Pathways : Compounds targeting AChE or urease disrupt critical metabolic pathways in pathogens or affected tissues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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